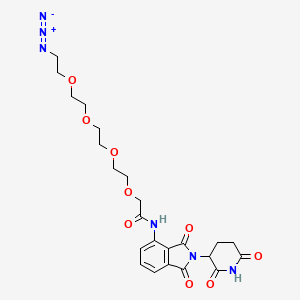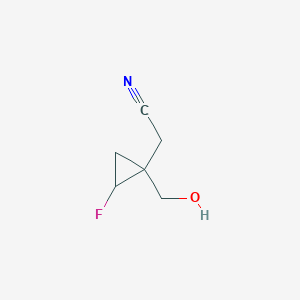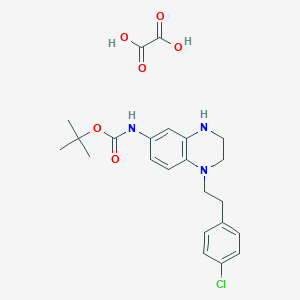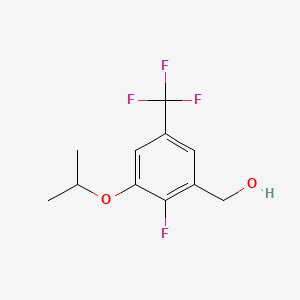
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide is a complex organic compound that features multiple functional groups, including azido, piperidinyl, and isoindolinyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide typically involves multiple steps:
Formation of the Isoindolinone Core: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Azido Group: The azido group is often introduced through the reaction of an amine with sodium azide.
Formation of the Polyether Chain: The polyether chain can be synthesized through the polymerization of ethylene oxide or related compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindolinyl moieties.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The azido group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidinyl or isoindolinyl groups.
Reduction: The major product of azido reduction would be the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable tool for studying reaction mechanisms.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools due to its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.
Mecanismo De Acción
The mechanism of action of 14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide would depend on its specific application. Generally, the azido group can participate in bioorthogonal reactions, while the piperidinyl and isoindolinyl moieties may interact with biological targets through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide: Similar compounds may include other azido-containing polyethers or isoindolinone derivatives.
Uniqueness
Functional Groups: The combination of azido, piperidinyl, and isoindolinyl groups in a single molecule is unique.
Propiedades
Fórmula molecular |
C23H28N6O9 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H28N6O9/c24-28-25-6-7-35-8-9-36-10-11-37-12-13-38-14-19(31)26-16-3-1-2-15-20(16)23(34)29(22(15)33)17-4-5-18(30)27-21(17)32/h1-3,17H,4-14H2,(H,26,31)(H,27,30,32) |
Clave InChI |
FGEDVKSXXCVRFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)








![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)
![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
